molecular formula C15H12FNO3 B214931 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Katalognummer B214931
Molekulargewicht: 273.26 g/mol
InChI-Schlüssel: HYLALACCMGYACT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists, which are being studied for their potential therapeutic effects on a variety of conditions. In

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide acts as a kappa opioid receptor antagonist, which means that it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of mood, stress, and reward, and is believed to play a role in the development of neuropsychiatric disorders. By blocking the activity of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide may be able to modulate these processes and improve symptoms of depression, anxiety, and substance use disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and reward. It has also been shown to decrease levels of corticotropin-releasing hormone, which is a hormone that is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant-like effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide for lab experiments is that it has been well-studied in animal models and human clinical trials, which means that there is a significant amount of data available on its effects and potential therapeutic uses. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide. One area of interest is the potential use of this compound for the treatment of other neuropsychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Finally, there is ongoing research into the mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, which may lead to a better understanding of the underlying neurobiology of neuropsychiatric disorders and the development of more targeted treatments.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been described in the literature. The method involves the reaction of 4-fluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is then purified by column chromatography to yield the final compound.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic effects in a variety of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and has also been studied in human clinical trials for the treatment of major depressive disorder and cocaine use disorder.

Eigenschaften

Produktname

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Molekularformel

C15H12FNO3

Molekulargewicht

273.26 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H12FNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)

InChI-Schlüssel

HYLALACCMGYACT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.